Molecular Weight Shift and H-Bond Acceptor Gain vs Parent Quinolinone
6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide (C12H13NO2) possesses a molecular weight of 203.24 g/mol and two hydrogen-bond acceptor sites, compared with parent 2,2,4-trimethyl-6(2H)-quinolinone (QI, C12H13NO) at 187.24 g/mol with one hydrogen-bond acceptor . The calculated LogP for QI is 1.67; N-oxidation typically reduces LogP by approximately 0.8–1.2 log units, increasing aqueous solubility and shortening reversed-phase HPLC retention, which directly impacts method selectivity when quantifying ethoxyquin oxidation products in complex matrices . This 16 Da mass difference is resolvable by unit-mass LC-MS and enables selective ion monitoring of the N-oxide in the presence of isobaric interferences from the non-oxidised form.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 203.24 g/mol; 2 H-bond acceptors (N-oxide O plus carbonyl O); C12H13NO2 |
| Comparator Or Baseline | QI (CAS 4071-18-5): MW 187.24 g/mol; 1 H-bond acceptor (carbonyl O only); C12H13NO; LogP 1.67 (calculated) |
| Quantified Difference | ΔMW = +16.00 g/mol (one additional oxygen); ΔH-bond acceptors = +1; estimated LogP reduction ~0.8–1.2 units |
| Conditions | Physicochemical properties from ChemSrc, ChemBlink, and structural analysis; LogP for QI from ChemSrc calculated value |
Why This Matters
The 16 Da mass increment and additional H-bond acceptor enable unambiguous chromatographic separation and mass spectrometric identification of the N-oxide from the parent quinolinone in ethoxyquin metabolism and oxidation studies, preventing misassignment of analyte peaks.
